Menahydroquinone-4

Overview

Description

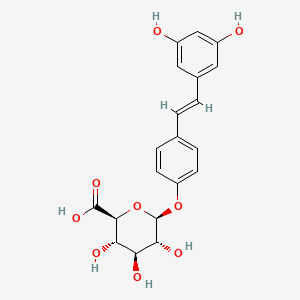

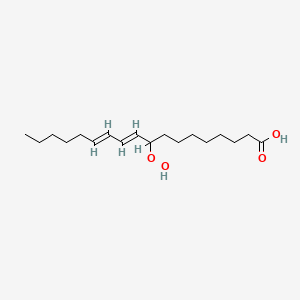

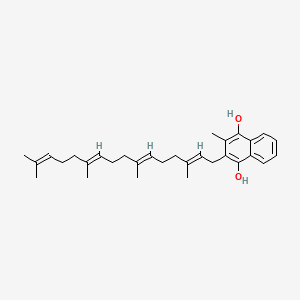

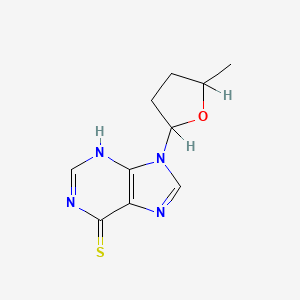

Menahydroquinone-4 (MKH) is an active form of menaquinone-4 (MK-4, vitamin K2(20)) . It plays a key role in regulating CCL5 expression induced by epidermal growth factor receptor inhibitors . It is beneficial in the treatment of various skin pathologies .

Synthesis Analysis

MKH is involved in the synthesis of vitamin K-dependent proteins in the liver . It is produced by the enzymatic conversion of vitamin K1 and K3 in the body . Efficient delivery of MKH might be critical to regulate hepatocellular carcinoma (HCC) proliferation .Molecular Structure Analysis

MKH is the fully reduced and active form of MK-4 . It functions as a cofactor for γ-glutamyl carboxylase (GGCX), an enzyme that converts γ-glutamate (Glu) residues to γ-carboxyglutamate (Gla) .Chemical Reactions Analysis

EGFR inhibitors downregulate UbiA prenyltransferase domain-containing protein-1 (UBIAD1, MKH synthetase) expression and MKH biosynthesis . Knockdown of UBIAD1 or γ-glutamyl carboxylase and treatment with warfarin upregulate CCL5 expression .Physical And Chemical Properties Analysis

MKH prodrugs show higher photostability than MK-4 . Although MK-4 induced cellular ROS and reduced cell viability after UVA irradiation, MKH prodrugs did not affect either ROS generation or cell viability .Scientific Research Applications

Prodrugs for Skin Delivery

Menahydroquinone-4 (MKH), an active form of menaquinone-4 (MK-4 or vitamin K2(20)), has shown promise in the treatment of various skin pathologies. However, the direct application of MK-4 on the skin is limited due to its photoinstability and phototoxicity. Research by Goto et al. (2019) investigated the use of ester prodrugs of MKH for skin delivery, which overcomes these limitations. These prodrugs showed higher photostability and did not affect cell viability or ROS generation, indicating their potential for effective and safe skin delivery without the associated photoinstability and phototoxicity of MK-4 (Goto et al., 2019).

Antitumor Effects in Hepatocellular Carcinoma

MKH has also been studied for its antitumor effects, particularly in hepatocellular carcinoma (HCC). A study by Setoguchi et al. (2014) highlighted the enhanced antitumor effects of MKH, delivered using a prodrug form, in HCC cells. This study demonstrated greater intracellular delivery and growth-inhibitory activity against both des-γ-carboxy prothrombin (DCP)-positive and DCP-negative HCC cell lines. The results suggest the potential of MKH as a safe and effective long-term antitumor agent for HCC treatment (Setoguchi et al., 2014).

Delivery Profiles and Antitumor Effects

Further research by Setoguchi et al. (2018) on MKH prodrugs explored their delivery profiles and antitumor effects in vitro. The study prepared different forms of MKH prodrugs, such as MKH hemi-succinate and MKH acetate, evaluating their uptake, release, and antitumor effects. MKH hemi-succinate showed the highest uptake and efficient release of MKH, indicating its potential as an effective MKH delivery system for HCC, overcoming the limitations of MK-4 as a clinical chemopreventive agent (Setoguchi et al., 2018).

Potential as Anti-Hepatocellular Carcinoma Agent

Enjoji et al. (2015) reviewed the characteristics of MKH-DMG, a prodrug of MKH, as a novel anti-HCC agent. The review highlighted the selective accumulation of MKH in tumor cells and its satisfactory inhibition of cell proliferation in HCC cell lines. In vivo studies showed anti-proliferation and anti-metastatic effects, reinforcing the potential of MKH-DMG as a candidate for HCC treatment, particularly in inhibiting recurrence (Enjoji et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20,32-33H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOZAZRLJCBEGX-GHDNBGIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menahydroquinone-4 | |

CAS RN |

39776-45-9 | |

| Record name | Menahydroquinone-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039776459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-2,2-dimethyl-](/img/structure/B1239000.png)

![3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione](/img/structure/B1239001.png)